(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid

Medicinal Chemistry PPAR Agonist Regioisomer Differentiation

CAS 89150-41-4 is the definitive 2-methyl-4-phenyl-5-acetic acid regioisomer, essential for PPAR agonist programs per US6982278B2. This specific regiochemistry is critical for valid SAR; substitution with isomers like CAS 107367-98-6 invalidates binding data. Its C5-acetic acid handle enables defined vector extension. Ensure batch authenticity to prevent erroneous assay interpretation.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 89150-41-4
Cat. No. B12890996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
CAS89150-41-4
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
InChIKeyRCLCQAAILJMTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic Acid (CAS 89150-41-4) Chemical Properties and Research Classification


(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid (CAS 89150-41-4) is a 1,3-oxazole derivative featuring a phenyl substituent at the C4 position, a methyl group at the C2 position, and an acetic acid moiety attached to the C5 position of the heterocyclic core . The compound has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . Its primary documented relevance lies in the patent literature concerning oxazoleacetic acid derivatives, where compounds bearing the 2-methyl-4-phenyl substitution pattern have been claimed as intermediates for synthesizing PPAR (peroxisome proliferator-activated receptor) agonists with potential applications in diabetes mellitus and metabolic disorders [1]. The compound serves as a carboxylic acid building block for further derivatization through the reactive acetic acid handle.

Why (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic Acid Cannot Be Substituted with Closely Related Oxazole Acetic Acid Analogs


Substitution of (2-methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid with its closest structural analogs is not scientifically valid due to differences in the regiochemical placement of substituents on the oxazole ring. The specific 2-methyl-4-phenyl-5-acetic acid substitution pattern directs subsequent derivatization at the C5 position while maintaining a defined spatial orientation of the phenyl and methyl groups that influences molecular recognition in biological targets [1]. In PPAR agonist development programs, the regiochemistry of oxazole substitution has been demonstrated to affect receptor binding profiles, with the 2-methyl-4-phenyl orientation producing distinct pharmacological outcomes compared to the isomeric 2-phenyl-5-methyl-4-acetic acid arrangement [2]. The position of the acetic acid handle (C5 versus C4) also determines the trajectory of linker extension in medicinal chemistry optimization, making regioisomeric compounds non-interchangeable in lead optimization campaigns.

Quantitative Differentiation Evidence for (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic Acid Against Key Comparators


Regiochemical Positioning: 2-Methyl-4-phenyl-5-acetic Acid versus 2-Phenyl-5-methyl-4-acetic Acid Isomer

The target compound (CAS 89150-41-4) features a 2-methyl-4-phenyl substitution pattern with the acetic acid moiety at the C5 position of the oxazole ring, which is structurally distinct from its regioisomer 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) where the methyl and phenyl positions are reversed and the acetic acid is attached at the C4 position . The isomeric arrangement results in different SMILES and InChIKey identifiers, confirming they are non-identical chemical entities with distinct three-dimensional orientations of substituents [1]. This regiochemical difference places the reactive acetic acid handle at a different position relative to the aromatic substituents, which directly affects the trajectory of molecular extension and the spatial presentation of pharmacophoric elements in target binding pockets [2].

Medicinal Chemistry PPAR Agonist Regioisomer Differentiation

LogP Hydrophobicity Comparison: 2-Methyl-4-phenyl-5-acetic Acid Regioisomer versus 2-Phenyl-5-methyl-4-acetic Acid Regioisomer

The target compound (CAS 89150-41-4) has a calculated LogP value of 2.27710 . While experimental LogP data for the comparator regioisomer CAS 107367-98-6 is not publicly available, the reversal of methyl and phenyl positions combined with the shift of the polar acetic acid moiety from the C5 to the C4 position is expected to alter the compound's overall lipophilicity and hydrogen-bonding capacity. The distinct substitution pattern influences both the electronic distribution on the oxazole ring and the spatial presentation of hydrophobic (phenyl, methyl) and polar (carboxylic acid) functionalities, which affects membrane permeability and protein binding characteristics relevant to biological assay performance [1]. Note: Direct experimentally measured LogP for the comparator is unavailable; this comparison is based on established structure-property relationship principles for regioisomeric heterocycles.

Physicochemical Properties Lipophilicity Drug Design

Patent-Cited Synthetic Utility: 2-Methyl-4-phenyl Oxazole Scaffold in PPAR Agonist Development

US Patent US6982278B2 (Eli Lilly and Company) specifically claims oxazolyl-aryloxyacetic acid derivatives containing the 2-methyl-4-phenyloxazole core structure as intermediates for synthesizing PPAR receptor modulators [1]. The patent teaches that compounds with the general formula encompassing the 2-methyl-4-phenyl substitution pattern demonstrate PPAR agonist activity relevant to diabetes mellitus, cardiovascular disease, and metabolic disorders [1]. The 2-methyl-4-phenyl-5-acetic acid substitution pattern provides a defined vector for subsequent derivatization at the C5 position through the carboxylic acid handle, enabling the construction of extended molecules that interact with PPAR receptor subtypes [2]. In contrast, oxazole acetic acid derivatives with different regiochemistry (e.g., 4-oxazoleacetic acid derivatives with alternative substitution patterns) were studied earlier for hypoglycemic activity but showed distinct SAR profiles [3]. This patent-cited utility provides documented precedent for the specific substitution pattern present in CAS 89150-41-4.

PPAR Agonist Diabetes Patent Chemistry

Carboxylic Acid Functional Handle Position: C5-Acetic Acid versus C4-Acetic Acid Regioisomers

The target compound (CAS 89150-41-4) positions the reactive acetic acid handle at the C5 position of the oxazole ring, while the comparator regioisomer CAS 107367-98-6 positions the acetic acid at the C4 position . This positional difference of the carboxylic acid group relative to the oxazole nitrogen and oxygen atoms alters the trajectory and steric environment for subsequent amide coupling, esterification, or other derivatization reactions. In synthetic sequences leading to PPAR agonist candidates, the C5-acetic acid attachment (target compound) provides a distinct extension vector compared to the C4-acetic acid attachment (comparator), which affects the final three-dimensional geometry of the elaborated molecule [1]. The methyl group at C2 (target) versus C5 (comparator) further modulates the steric environment adjacent to the reactive handle, potentially influencing coupling efficiency in peptide-like or amide bond-forming reactions.

Synthetic Accessibility Derivatization Linker Chemistry

Validated Application Scenarios for (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic Acid Based on Comparative Evidence


Medicinal Chemistry: PPAR Agonist Intermediate for Diabetes and Metabolic Disorder Programs

The 2-methyl-4-phenyloxazole scaffold with a C5-acetic acid handle is explicitly claimed in US Patent US6982278B2 as an intermediate for synthesizing PPAR receptor modulators with potential applications in diabetes mellitus, cardiovascular disease, and metabolic disorders . The C5 position of the acetic acid attachment provides a defined vector for linker extension in the construction of oxazolyl-aryloxyacetic acid derivatives, which have been characterized as PPAR agonists. The specific 2-methyl-4-phenyl regiochemistry (as opposed to the 2-phenyl-5-methyl arrangement) is integral to the patent claims covering this class of compounds, making CAS 89150-41-4 the appropriate building block for programs following this synthetic strategy [1].

Structure-Activity Relationship Studies on Oxazole Regioisomer Pharmacophores

For SAR campaigns investigating the effect of substituent positioning on oxazole-based pharmacophores, CAS 89150-41-4 serves as the definitive 2-methyl-4-phenyl-5-acetic acid regioisomer. Its calculated LogP of 2.27710 and polar surface area of 63.33 Ų provide baseline physicochemical parameters against which the properties of regioisomeric analogs (such as CAS 107367-98-6) can be compared. Procurement of the authenticated regioisomer ensures that observed biological activity differences can be correctly attributed to regiochemical effects rather than compound identity errors, which is critical for establishing valid SAR relationships in oxazole-containing lead series [1].

Synthetic Methodology Development: C5-Derivatization of 2-Methyl-4-phenyloxazoles

The C5-acetic acid moiety of CAS 89150-41-4 provides a reactive handle for developing and optimizing amide coupling, esterification, and reduction protocols on the 2-methyl-4-phenyloxazole scaffold . The distinct steric environment created by the C2-methyl and C4-phenyl substituents (versus alternative regioisomers) affects the reactivity and selectivity of transformations at the C5 position. This compound is appropriate for developing synthetic methodologies where the trajectory of extension from the C5 position is critical to the final molecular architecture, as documented in the synthesis of PPAR agonist candidates [1].

Analytical Reference Standard for Regioisomeric Purity Assessment

Due to the existence of closely related regioisomers such as CAS 107367-98-6 (2-phenyl-5-methyl-4-acetic acid isomer), CAS 89150-41-4 may serve as an analytical reference standard for confirming the identity and regioisomeric purity of synthesized batches. The distinct InChIKey and SMILES identifiers between the two regioisomers enable unambiguous differentiation by LC-MS, NMR, or other analytical techniques. This application is particularly relevant for quality control in medicinal chemistry laboratories where regioisomeric impurities could confound biological assay interpretation and lead to erroneous SAR conclusions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.